molecular formula C17H19N3O5S2 B2845902 N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide CAS No. 864974-59-4

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2845902
CAS No.: 864974-59-4
M. Wt: 409.48
InChI Key: RKACWLNHYFRLHC-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a thiophene ring, a morpholinosulfonyl group, and a benzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the morpholinosulfonyl and benzamido groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonyl-containing compounds. Examples include:

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.

    Morpholinosulfonylbenzamide: A compound with a similar morpholinosulfonyl group but lacking the thiophene ring.

Uniqueness

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKACWLNHYFRLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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